
methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a complex chemical compound used in diverse scientific research for its multifunctional properties and potential applications in various fields. It has a molecular weight of 257.29 .
Synthesis Analysis
The synthesis of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” can be achieved through several steps . Initially, 2,5-dimethylpyrrole reacts with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. Then, the resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone reacts with trimethyl borate under reducing conditions to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde .Molecular Structure Analysis
The molecular structure of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a solid at room temperature . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .Applications De Recherche Scientifique
Bioactive Precursor in Organic Synthesis
Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is known for its versatility as a bioactive precursor in the synthesis of organic compounds. This chemical entity is recognized for its broad range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an active scaffold and an excellent precursor for the discovery of new bioactive molecules. Its synthetic versatility makes it a valuable raw material for the preparation of medical products, highlighting its significant role in organic synthesis and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).
Role in Biopolymer Synthesis
The modification of xylan into biopolymer ethers and esters presents another application potential for derivatives of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. These modifications result in specific properties that vary according to functional groups, substitution degrees, and patterns. Xylan esters, for instance, have been synthesized efficiently by converting hemicellulose with various acids and activating agents under specific conditions. These esters can form nanoparticles suitable for drug delivery applications, showcasing the compound's utility in developing materials with biomedical applications (K. Petzold-Welcke et al., 2014).
Antimicrobial Properties
Research on p-Cymene, a compound related to the methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate structure, demonstrates significant antimicrobial effects. These properties have been extensively investigated, revealing p-Cymene as a major component of plant extracts and essential oils used in traditional medicines for its antimicrobial capabilities. Although further studies are needed to confirm its in vivo efficacy and safety, p-Cymene represents a promising candidate for biomedical applications, including the functionalization of biomaterials and nanomaterials, indicative of the broader potential applications of similar compounds (A. Marchese et al., 2017).
Supramolecular Capsule Assembly
Another fascinating application involves the self-assembly of supramolecular capsules derived from calixpyrrole components, akin to methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives. These capsules, constructed from calix[4]pyrrole and its derivatives, demonstrate the compound's relevance in creating highly organized molecular architectures. This application underscores the potential of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives in supramolecular chemistry and materials science, offering innovative approaches to capsule formation with potential utility in encapsulation and delivery systems (P. Ballester, 2011).
Propriétés
IUPAC Name |
methyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHGQULIVXXKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363463 |
Source


|
| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
CAS RN |
347332-01-8 |
Source


|
| Record name | methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

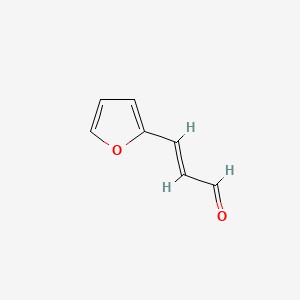
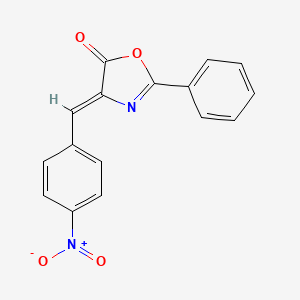
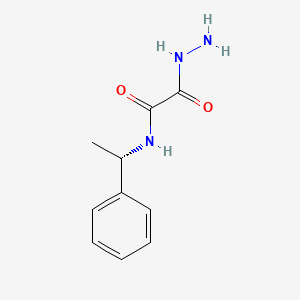
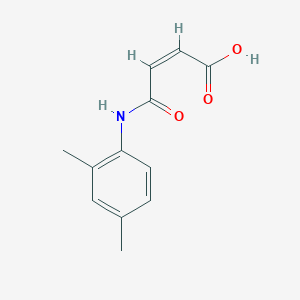
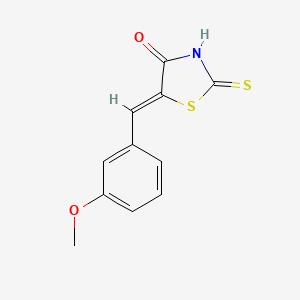
![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)
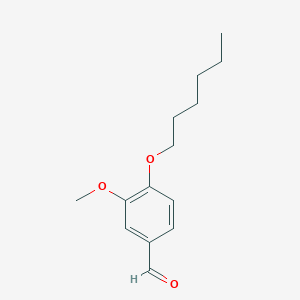
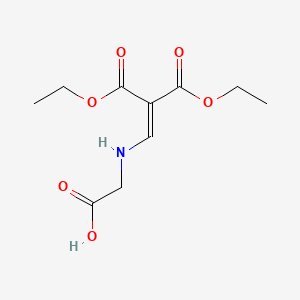
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
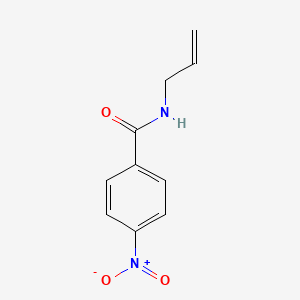
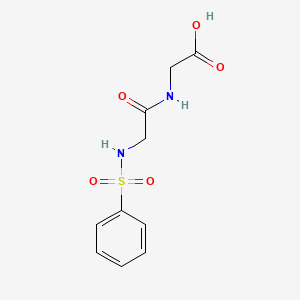
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)